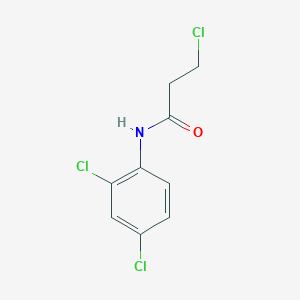
3-chloro-N-(2,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-(2,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It has a molecular weight of 252.53 .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2,4-dichlorophenyl)propanamide” is 1S/C9H8Cl3NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.53 . The storage temperature is 28°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.
Applications De Recherche Scientifique
Environmental Impact in Agriculture : Propanil, a derivative of N-(3,4-dichlorophenyl)propanamide, is used as a post-emergent herbicide in paddy rice cultivation. A study in Sri Lanka found that propanil was detectable in paddy soil and water, and its accumulation in edible wetland plants poses potential health risks to humans (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation : Research on the degradation of N-(3,4-dichlorophenyl)propanamide under titanium dioxide catalysis in water has shown that both UV-A and solar light can effectively degrade this compound, leading to the formation of various degradation products (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial Properties : Certain derivatives of N-(3,4-dichlorophenyl)propanamide have been found to exhibit antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Activity : Studies have synthesized and evaluated the herbicidal activity of various N-(2,4-dichlorophenoxy)propanamide derivatives, indicating their potential utility in agricultural weed control (Liu et al., 2007; Liu et al., 2008).
Nonlinear Optical Material Research : N-(2-chlorophenyl)-(1-propanamide), a related compound, has been studied for its potential as a new organic electro-optic and non-linear optical material. This research contributes to the development of new materials for optical applications (Prabhu & Rao, 2000; Prabhu et al., 2001).
Crystallography and Optical Properties : The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals have been extensively studied, which is crucial for applications in optics and materials science (Srinivasan et al., 2006).
Anticonvulsant and Antinociceptive Activities : Certain derivatives of N-(chlorophenyl)amino propanamide have demonstrated anticonvulsant and antinociceptive activities, suggesting potential applications in the treatment of seizures and pain management (Idris, Ayeni, & Sallau, 2011; Önkol et al., 2004).
Controlled Release of Pesticides : The use of 3-chloro-N-(4-sulfamoylphenethyl)propanamide in the preparation of polyurea microcapsules for controlled pesticide release highlights its role in developing innovative agricultural solutions (Yu et al., 2021).
Neuroprotective Potential : Research into N-acylaminophenothiazines has identified compounds with neuroprotective properties, suggesting potential therapeutic applications for neurological diseases like Alzheimer's (González-Muñoz et al., 2011).
Pesticide Interaction and Residue Formation : A study on the interaction of herbicides related to N-(3,4-dichlorophenyl)propanamide revealed the formation of hybrid residues in soil, which is important for understanding the environmental impact of these chemicals (Bartha, 1969).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to propanil, a widely used contact herbicide . Propanil’s principal mode of action is the inhibition of photosynthesis and CO2 fixation in plants .
Mode of Action
If we consider its structural similarity to propanil, it may also inhibit photosynthesis and co2 fixation in plants . This inhibition occurs in two stages: the first stage captures sunlight energy and yields high-energy molecules, while the second stage uses these molecules to capture CO2, yielding carbohydrate precursors .
Biochemical Pathways
Based on its similarity to propanil, it may affect the photosynthetic pathway in plants, leading to the inhibition of co2 fixation and the production of carbohydrate precursors .
Result of Action
Based on its structural similarity to propanil, it may lead to the inhibition of photosynthesis and co2 fixation in plants, resulting in the disruption of energy production and growth .
Action Environment
Propriétés
IUPAC Name |
3-chloro-N-(2,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXHMBRGBXZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

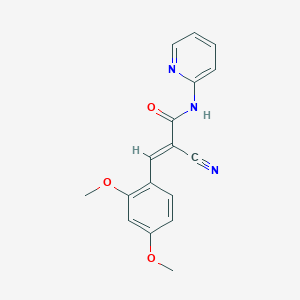
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/no-structure.png)
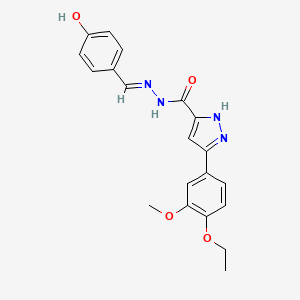
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)
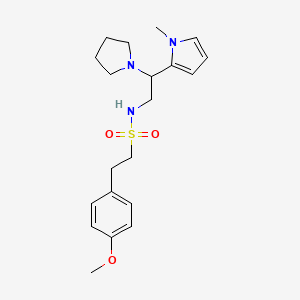
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
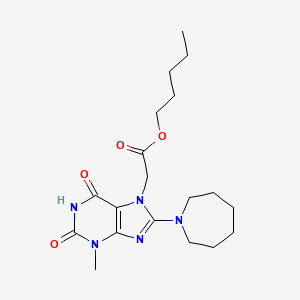

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)


